[3-(2-Ethoxyethyl)-2-methyl-5-(4-methylsulphonyl)phenyl-1-phenyl]-1H-pyrrole
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Overview
Description
3-(2-ethoxyethyl)-2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrole is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyethyl)-2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Substitution Reactions:
Sulfonation: The methylsulfonylphenyl group can be introduced via sulfonation reactions, where a sulfonyl chloride reacts with the aromatic ring in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxyethyl)-2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule, further modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sulfonyl chlorides, alkyl halides, and bases such as sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-(2-ethoxyethyl)-2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyethyl)-2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl)pyrimidines: These compounds share the methylsulfonylphenyl group and exhibit similar biological activities, such as COX-2 inhibition.
Phenylpyrroles: Compounds with a phenyl group attached to the pyrrole ring, which may have comparable chemical properties and applications.
Uniqueness
3-(2-ethoxyethyl)-2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ethoxyethyl and methylsulfonylphenyl groups, in particular, contribute to its potential as a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C22H25NO3S |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
3-(2-ethoxyethyl)-2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrole |
InChI |
InChI=1S/C22H25NO3S/c1-4-26-15-14-19-16-22(18-10-12-21(13-11-18)27(3,24)25)23(17(19)2)20-8-6-5-7-9-20/h5-13,16H,4,14-15H2,1-3H3 |
InChI Key |
VOSCXHURCBXFON-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC1=C(N(C(=C1)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3)C |
Origin of Product |
United States |
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